Bis-Mal-Lysine-PEG4-TFP ester

説明

特性

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWSCJQLAMMBN-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F4N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098283 | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426164-53-5 | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426164-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker pivotal in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Concepts: Structure and Functionality

This compound is a sophisticated chemical tool designed for the precise and stable linkage of two different molecules, typically a targeting protein (like an antibody) and a therapeutic payload (like a cytotoxic drug). Its structure is modular, with each component serving a distinct purpose.

-

Bis-Maleimide (Bis-Mal): This functional group consists of two maleimide (B117702) moieties. Maleimides are highly reactive towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This allows for specific and stable covalent bond formation with proteins, such as antibodies, that have available cysteine residues.[1][2][]

-

Lysine (B10760008) Core: A central lysine amino acid provides a branched scaffold, allowing for the attachment of the two maleimide groups.

-

PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) chain of four units acts as a flexible spacer. This hydrophilic spacer enhances the solubility of the entire molecule, reduces steric hindrance during conjugation, and can decrease the immunogenicity of the final conjugate.[4]

-

TFP Ester (2,3,5,6-tetrafluorophenyl ester): This is a highly reactive amine-selective functional group. TFP esters readily react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[5][6] TFP esters are notably more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, especially at basic pH, offering a wider window for conjugation reactions.[5][6][7][8]

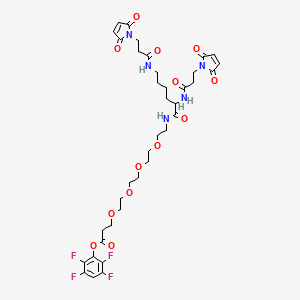

Caption: Structural components of this compound and their respective molecular targets.

Data Presentation: Quantitative Parameters

The efficiency and stability of bioconjugation reactions are paramount. The following tables summarize key quantitative data for the reactive groups of this compound.

Table 1: Reaction Conditions for Functional Groups

| Functional Group | Target Residue | Optimal pH Range for Reaction | Key Considerations |

| Maleimide | Cysteine (Sulfhydryl) | 6.5 - 7.5 | Reaction is chemoselective for thiols in this pH range. Above pH 7.5, reactivity with amines increases.[4][5] |

| TFP Ester | Lysine (Primary Amine) | 7.5 - 8.5 | More stable against hydrolysis at basic pH compared to NHS esters.[5][6][9] |

Table 2: Stability Comparison of Amine-Reactive Esters

| Ester Type | Relative Hydrolytic Stability | Key Advantage |

| NHS Ester | Lower | Widely used and well-documented. |

| TFP Ester | Higher | Less susceptible to spontaneous hydrolysis, providing a larger process window for conjugation.[5][6][7][8] |

Experimental Protocols

The synthesis of an antibody-drug conjugate using this compound is a multi-step process requiring careful control of reaction conditions.

Step 1: Antibody Reduction

Objective: To generate free sulfhydryl groups on the antibody by selectively reducing interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2), degassed.

Protocol:

-

To the mAb solution, add TCEP to a final concentration that results in a 5-10 fold molar excess over the antibody. The exact ratio may need optimization.[10]

-

Incubate the mixture at 37°C for 1-2 hours.[10]

-

Immediately following incubation, remove excess TCEP using a desalting column equilibrated with conjugation buffer.[11]

-

Determine the protein concentration and the number of free thiols per antibody using established methods (e.g., BCA assay and Ellman's reagent, respectively).

Step 2: Conjugation of Linker to Antibody

Objective: To attach the maleimide end of the linker to the newly generated sulfhydryl groups on the antibody.

Materials:

-

Reduced antibody from Step 1.

-

This compound dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).

-

Conjugation buffer.

Protocol:

-

Prepare a stock solution of the linker in DMSO (e.g., 10 mM).

-

Add the linker solution to the reduced antibody solution to achieve a 5-20 fold molar excess of the linker.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.[13][14]

Step 3: Conjugation of Payload to the Antibody-Linker Complex

Objective: To attach an amine-containing payload to the TFP ester of the antibody-linker intermediate.

Materials:

-

Antibody-linker conjugate from Step 2.

-

Amine-containing payload dissolved in an anhydrous organic solvent (e.g., DMSO).

-

Reaction buffer (pH may be adjusted to 8.0-8.5).

Protocol:

-

Prepare a stock solution of the payload in DMSO.

-

Add the payload solution to the antibody-linker conjugate solution at a 1.5-5 fold molar excess relative to the antibody.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the final ADC from unreacted payload and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[13][14][15][16]

Step 4: Characterization of the Final ADC

Objective: To determine the purity, aggregation, and drug-to-antibody ratio (DAR) of the final ADC.

Methods:

-

Size-Exclusion Chromatography (SEC): To assess the purity and extent of aggregation of the ADC.[17]

-

Hydrophobic Interaction Chromatography (HIC): To separate and quantify antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR.[15][16][18][19][20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and to determine the DAR by measuring the mass of the intact or fragmented antibody.[][22][23]

Caption: A step-by-step experimental workflow for the synthesis and characterization of an ADC.

Application in Targeting Signaling Pathways

ADCs created with linkers like this compound are designed to target specific signaling pathways that are dysregulated in diseases such as cancer. A common target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast and gastric cancers.[24][]

Upon binding of an anti-HER2 ADC to the HER2 receptor on a cancer cell, the complex is internalized.[24] Inside the cell, the linker is designed to be cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effect. This targeted delivery minimizes systemic toxicity. The binding of the ADC to HER2 can also modulate downstream signaling pathways like the PI3K-AKT-mTOR and RAS-MAPK pathways, further contributing to the therapeutic effect.[24]

Caption: Simplified signaling pathway of a HER2-targeted ADC leading to apoptosis.

References

- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. agilent.com [agilent.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a unique and versatile heterotrifunctional crosslinking reagent designed for advanced bioconjugation applications.[1] Its distinct architecture, featuring a central lysine (B10760008) core, two sulfhydryl-reactive maleimide (B117702) groups, and one amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester, enables the precise and stable linkage of multiple molecular entities.[2] The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments, making it an ideal tool for researchers in drug development, diagnostics, and proteomics.[3][4] This guide provides a comprehensive overview of its structure, properties, and detailed protocols for its application.

Core Structure and Chemical Properties

This compound is characterized by three key functional components built upon a lysine scaffold:

-

Two Maleimide Groups: The alpha (α) and epsilon (ε) primary amines of the lysine are functionalized with maleimide groups.[1][5] These groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) moieties, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[3][6]

-

One TFP Ester: The lysine's carboxylic acid is connected via a 4-unit PEG spacer (PEG4) to a highly reactive TFP ester.[1][5] TFP esters are known for their superior reactivity towards primary and secondary amines compared to the more common N-hydroxysuccinimide (NHS) esters, and they also possess greater hydrolytic stability, offering a wider window for conjugation reactions.[1][5]

-

PEG4 Spacer: The discrete PEG (dPEG®) linker not only improves the water solubility of the reagent and its conjugates but also provides a flexible spacer arm that helps to minimize steric hindrance between the conjugated molecules.[4][7]

The asymmetric nature of the spacer arms, extending from the central lysine to the maleimide groups, provides distinct spatial arrangements for the conjugated molecules.[1][5]

Chemical Structure Diagram

Caption: Molecular architecture of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1426164-53-5 | [1][5] |

| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [1][5] |

| Molecular Weight | 843.77 g/mol | [1][5][8] |

| Purity | >98% | [1][5] |

| Appearance | White to off-white solid | [8] |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [1][5] |

| Storage Conditions | -20°C, protect from light and moisture | [8] |

| Spacer Arm Length (α-amine) | 25 atoms (18.8 Å) | [1][5] |

| Spacer Arm Length (ε-amine) | 29 atoms (26.1 Å) | [1][5] |

Reactivity Profile

The reagent's utility stems from its orthogonal reactivity, allowing for controlled, stepwise conjugations.

| Reactive Group | Target Functional Group | Optimal pH | Resulting Bond | Key Characteristics | Reference(s) |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether | Highly selective for thiols within this pH range. Above pH 7.5, reactivity with amines occurs. | [1][3][9] |

| TFP Ester | Primary/Secondary Amine (-NH₂) | 7.5 - 8.0 | Amide | More reactive and hydrolytically stable than NHS esters. | [1][5] |

Key Applications in Research and Drug Development

The multifunctional nature of this compound makes it a powerful tool for constructing complex biomolecular architectures.[2][4]

-

Antibody-Drug Conjugates (ADCs): This reagent is ideal for creating ADCs. An antibody can be linked via its amine-containing lysine residues to the TFP ester, while its cysteine residues (often exposed after reduction of disulfide bonds) can be conjugated to two drug molecules via the maleimide groups.[1][4]

-

PROTACs Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[8][10]

-

Immobilization on Surfaces: Antibodies, peptides, or other proteins can be immobilized onto amine-functionalized solid supports (e.g., beads, plates) through the TFP ester, leaving the maleimide groups available to capture sulfhydryl-containing molecules from a sample.[1][5]

-

Peptide and Protein Dimerization: It can be used to dimerize peptides or small molecules that each possess a single free thiol group, which can then be crosslinked to an amine-containing surface or molecule.[1]

Experimental Protocols

The following are detailed, generalized protocols for common applications. Optimization is recommended for specific molecules and experimental goals.

Two-Step Protocol for Antibody-Drug Conjugation (ADC)

This protocol describes the conjugation of a thiol-containing drug to an antibody.

Workflow Diagram:

Caption: Stepwise workflow for creating an Antibody-Drug Conjugate (ADC).

Materials:

-

Antibody (mAb) solution

-

This compound

-

Thiol-containing drug/payload

-

Reaction Buffers:

-

Amine Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.0

-

Thiol Reaction Buffer: PBS, pH 6.5-7.5, containing 1-2 mM EDTA

-

-

Anhydrous DMSO

-

Desalting columns (e.g., Sephadex G-25)

-

Purification system (e.g., SEC, HIC)

Methodology:

-

Antibody Preparation: Prepare the antibody in the Amine Reaction Buffer at a concentration of 2-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

-

Step 1: Reaction with Antibody Amines:

-

Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Thiol Reaction Buffer. The eluate contains the maleimide-activated antibody.

-

-

Step 2: Reaction with Thiol-Containing Drug:

-

Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of drug per maleimide group is recommended.

-

If the reaction buffer needs to be oxygen-free, gently bubble with nitrogen or argon gas before adding the drug.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Purify the final ADC from excess drug and other reaction byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

-

Characterization: Characterize the final conjugate to determine the Drug-to-Antibody Ratio (DAR) and confirm purity, typically using LC-MS.

Protocol for Immobilizing a Thiol-Peptide onto an Amine-Coated Surface

This protocol outlines a one-step method for surface immobilization.

Workflow Diagram:

Caption: Workflow for one-step peptide immobilization on a surface.

Materials:

-

Amine-functionalized surface (e.g., microplate, beads)

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Anhydrous DMSO

Methodology:

-

Reagent Preparation:

-

Prepare the cysteine-containing peptide in the Reaction Buffer at the desired concentration.

-

Dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Combine the peptide and the dissolved crosslinker in a single reaction vessel containing Reaction Buffer. A molar ratio of 1:1:1 (peptide:crosslinker:surface amine) is a good starting point, but ratios should be optimized. The pH of 7.2-7.5 allows both the maleimide-thiol and TFP-amine reactions to proceed simultaneously.

-

Immediately apply this reaction mixture to the amine-coated surface.

-

-

Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.

-

Washing:

-

Remove the reaction solution.

-

Wash the surface three times with Wash Buffer to remove any non-covalently bound peptide and excess crosslinker.

-

Perform a final wash with PBS or deionized water.

-

-

Blocking (Optional): Block any remaining reactive sites on the surface using a suitable blocking buffer if necessary for the downstream application.

Conclusion

This compound is a sophisticated crosslinking agent that provides researchers with significant advantages in the field of bioconjugation. Its defined structure, discrete PEG spacer, and dual-reactivity profile enable the creation of complex, stable, and soluble bioconjugates.[1][4] The superior performance of the TFP ester and the well-established chemistry of the maleimide groups offer a reliable platform for developing next-generation therapeutics like ADCs and PROTACs, as well as for creating advanced diagnostic and research tools. Careful consideration of reaction conditions, particularly pH, is critical to leveraging the full potential of this powerful reagent.

References

- 1. fgsc.net [fgsc.net]

- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 3. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 4. lcms.cz [lcms.cz]

- 5. Agilent Tools for Antibody Drug Conjugate Workflows | Agilent [agilent.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 8. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. biotium.com [biotium.com]

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Core Component in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs).

Core Components and Chemical Structure

This compound is a sophisticated molecule engineered with distinct functional units, each contributing to its utility in bioconjugation. The molecule consists of a lysine (B10760008) core, two maleimide (B117702) groups, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester.[1][2]

-

Bis-Maleimide: The two maleimide groups are highly reactive towards sulfhydryl (thiol) groups, readily forming stable thioether bonds.[][4] This reactivity is optimal within a pH range of 6.5 to 7.5.[4][5][6][7] Above pH 7.5, the maleimide groups can also react with primary amines.[5][6]

-

Lysine Core: The amino acid lysine serves as a central scaffold. Its alpha (α) and epsilon (ε) amine groups are functionalized with the maleimide groups, providing a branched structure for the dual thiol reactivity.[5][6]

-

PEG4 Spacer: The four-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugate.[1][4][7] PEG linkers are known to be biocompatible, non-immunogenic, and can improve the pharmacokinetic properties of bioconjugates.[8][9]

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that specifically targets primary amines to form stable amide bonds.[2][5][6] TFP esters are often preferred over N-hydroxysuccinimidyl (NHS) esters due to their superior hydrolytic stability, especially in aqueous conditions, leading to more efficient and reproducible conjugation reactions.[5][6][10][11] The optimal pH for the reaction of TFP esters with amines is between 7.5 and 8.0.[5][6]

Structural Diagram

Caption: Core components of the this compound crosslinker.

Quantitative Data

The following table summarizes key quantitative data for this compound and the reactions it is involved in.

| Parameter | Value | Reference |

| Molecular Weight | 843.77 g/mol | [12] |

| Purity | >98% | [4][5][7] |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | [4][5][6][7] |

| Optimal pH for TFP Ester-Amine Reaction | 7.5 - 8.0 | [5][6] |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [5][6] |

| Storage Conditions | -20°C, protect from light and moisture | [6][7][12] |

| Spacer Arm Length (α-amine to TFP) | 25 atoms (18.8 Å) | [5][6] |

| Spacer Arm Length (ε-amine to TFP) | 29 atoms (26.1 Å) | [5][6] |

Experimental Protocols

This section provides a generalized protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound. This protocol is a composite of established bioconjugation techniques and should be optimized for specific antibodies and drug payloads.

Antibody-Linker Conjugation (Amine Reaction)

-

Antibody Preparation:

-

Dialyze the antibody into a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.0. Ensure the buffer is free of primary amines (e.g., Tris).

-

Adjust the antibody concentration to 5-20 mg/mL.[13]

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.[]

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.

-

-

Purification:

-

Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer for the subsequent thiol reaction (e.g., PBS at pH 6.5-7.5).

-

Drug Payload Conjugation (Thiol Reaction)

-

Antibody-Linker Preparation:

-

The purified antibody-linker conjugate from the previous step should be in a thiol-reaction compatible buffer (pH 6.5-7.5).

-

-

Drug Payload Preparation:

-

Prepare the thiol-containing drug payload in a compatible solvent.

-

-

Conjugation Reaction:

-

Add the drug payload to the antibody-linker conjugate at a slight molar excess.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Quenching:

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound such as N-acetyl-L-cysteine.

-

-

Final Purification:

-

Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove excess drug payload and other impurities.

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined by techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (LC-MS).[15][16]

-

Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product using size-exclusion chromatography (SEC).

-

In Vitro Plasma Stability: Assess the stability of the ADC in plasma by incubating the conjugate in human, mouse, or rat plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours). The stability of the linker and the retention of the drug payload can be monitored by LC-MS.[17][18][19]

Visualizations: Signaling Pathways and Experimental Workflows

General Mechanism of Action for an ADC

The following diagram illustrates the typical signaling pathway and mechanism of action for an antibody-drug conjugate.

Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Synthesis and Characterization

This diagram outlines the key steps in the synthesis and characterization of an ADC using a heterobifunctional linker like this compound.

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its well-defined reactive groups, coupled with a hydrophilic spacer and a stable core, provide researchers with a high degree of control over the conjugation process. This enables the creation of complex and highly functional biomolecules, such as ADCs, with improved therapeutic potential. The methodologies outlined in this guide provide a foundation for the successful application of this reagent in research and drug development.

References

- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of CysteineâMaleimide-Based Antibody Drug Conjugates - Analytical Chemistry - Figshare [figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. agilent.com [agilent.com]

- 16. lcms.cz [lcms.cz]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

The Alchemist's Bond: A Technical Guide to Bis-Maleimide Functional Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The precise and stable linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the chemical tools available, the bis-maleimide functional group has emerged as a powerful crosslinker, particularly in the construction of antibody-drug conjugates (ADCs) and other complex bioconjugates. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with bis-maleimide chemistry, offering a comprehensive resource for researchers in the field.

Core Principles of Bis-Maleimide Chemistry

The utility of bis-maleimide crosslinkers is rooted in the highly efficient and selective reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically found in the cysteine residues of proteins. This reaction, a Michael addition, proceeds readily under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2][3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, underscoring the high chemoselectivity of this conjugation strategy.[2]

Homobifunctional bis-maleimide reagents contain two maleimide moieties, enabling the crosslinking of two thiol-containing molecules.[][5] This is particularly advantageous for linking two proteins or for bridging the two thiol groups generated from the reduction of a disulfide bond within a single protein, such as in an antibody.

Challenges in Maleimide Chemistry: Hydrolysis and Retro-Michael Reaction

Despite its utility, traditional maleimide chemistry is not without its challenges. The stability of both the maleimide group and the resulting thiosuccinimide linkage can be compromised under physiological conditions.

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which converts it into a non-reactive maleamic acid. This reaction is pH-dependent, with the rate increasing at higher pH values.[2] Hydrolysis of the unreacted maleimide crosslinker can reduce conjugation efficiency.

Retro-Michael Reaction: The thioether bond of the thiosuccinimide product can undergo a retro-Michael reaction, leading to deconjugation.[6][7][8] This can be particularly problematic in the in vivo environment, where endogenous thiols like glutathione (B108866) and albumin can facilitate the exchange of the payload, leading to off-target toxicity and reduced efficacy of ADCs.[7]

Interestingly, hydrolysis of the thiosuccinimide ring after conjugation can be beneficial, as the resulting ring-opened structure is no longer susceptible to the retro-Michael reaction, thus stabilizing the conjugate.[8] Strategies to promote this post-conjugation hydrolysis or to design more stable "next-generation" maleimides are active areas of research.[7]

Quantitative Data on Bis-Maleimide Conjugation

The efficiency and stability of bis-maleimide conjugation are influenced by various factors. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[2] |

| Temperature | 4°C to 37°C | Lower temperatures can be used to slow down hydrolysis and for sensitive proteins.[2] |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of the maleimide reagent is typically used to drive the reaction to completion.[2] |

| Reaction Time | 30 minutes to overnight | Dependent on the specific reactants and conditions.[9] |

Table 2: Stability of Maleimide Conjugates

| Maleimide Type | Condition | Stability Outcome | Reference |

| N-alkyl maleimide conjugate | Mouse serum, 200 h | 60-70% deconjugation | [7] |

| N-aryl maleimide conjugate | Mouse serum, 200 h | 90-100% conjugation retained | [7] |

| Thiosuccinimide-containing ADC | Plasma | Up to 50-75% payload shedding in 7-14 days | [10] |

Experimental Protocols

Reduction of Antibody Interchain Disulfide Bonds

For many applications, such as creating ADCs with a drug-to-antibody ratio (DAR) of 8, the interchain disulfide bonds of an antibody must be reduced to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[11][12]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

TCEP hydrochloride

-

Reducing buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.5)[12]

-

Desalting column

Procedure:

-

Prepare a fresh stock solution of TCEP in the reducing buffer.

-

Add the TCEP solution to the mAb solution to a final concentration of 3.8-4.0 mM for a 10 mg/mL IgG solution.[12]

-

Incubate the reaction mixture for 20-30 minutes at room temperature.[12]

-

Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.

Conjugation with a Bis-Maleimide Crosslinker

This protocol describes the general procedure for conjugating a reduced antibody with a homobifunctional bis-maleimide crosslinker.

Materials:

-

Reduced antibody with free thiol groups

-

Bis-maleimide crosslinker

-

Anhydrous DMSO or DMF

-

Conjugation buffer (e.g., PBS, pH 6.5-7.5)

-

Quenching reagent (e.g., N-acetylcysteine or cysteine)[2]

-

Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)[13]

Procedure:

-

Dissolve the bis-maleimide crosslinker in anhydrous DMSO or DMF to prepare a stock solution.

-

Add the bis-maleimide stock solution to the reduced antibody solution. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point.[2]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

-

(Optional) Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.[2]

-

Purify the resulting conjugate using an appropriate chromatography method to remove excess crosslinker and unreacted antibody.

Characterization of the Bioconjugate

Size-Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the conjugate and to detect the presence of aggregates.[13] The addition of a hydrophobic payload can sometimes lead to non-specific interactions with the column, which may be mitigated by adding an organic modifier to the mobile phase.[13]

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) distribution of ADCs.[14][15][16] The separation is based on the hydrophobicity of the conjugate, which increases with the number of conjugated drug molecules.

Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity and determining the molecular weight of the conjugate, which provides information on the DAR distribution.[17]

Application in Antibody-Drug Conjugates: Intracellular Trafficking

A primary application of bis-maleimide chemistry is in the creation of ADCs. The efficacy of an ADC is dependent not only on the stability of the linker but also on its intracellular processing following binding to the target antigen on a cancer cell.

Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[18][19][20][21] The ADC is then trafficked through the endosomal-lysosomal pathway.[19] In the acidic environment of the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload.[18][22] The released payload can then exert its cell-killing effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis.[18][22] Some payloads are membrane-permeable and can diffuse out of the cell to kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect".[22][23]

Conclusion

Bis-maleimide functional groups offer a robust and versatile platform for the bioconjugation of proteins and other biomolecules. While challenges such as hydrolysis and the retro-Michael reaction need to be carefully considered and managed, the high efficiency and selectivity of the maleimide-thiol reaction have made it a cornerstone of modern bioconjugate chemistry, particularly in the rapidly advancing field of antibody-drug conjugates. A thorough understanding of the underlying chemistry, combined with optimized experimental protocols and rigorous characterization, is essential for the successful development of novel and effective biotherapeutics.

References

- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. dynamic-biosensors.com [dynamic-biosensors.com]

- 10. researchgate.net [researchgate.net]

- 11. Disulfide reduction using TCEP reaction [biosyn.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. molnar-institute.com [molnar-institute.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. | Semantic Scholar [semanticscholar.org]

The Pivotal Role of the PEG4 Spacer in Modern Crosslinker Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of highly targeted biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized modern medicine. The success of these complex molecules hinges on the careful design of each component, with the linker connecting the targeting moiety to the payload playing a crucial role. Among the various linker technologies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has become a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer in crosslinkers, offering quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the development of next-generation therapeutics.

Core Principles: Why PEG4?

The PEG4 spacer is a short, hydrophilic chain that imparts a unique set of physicochemical properties to a crosslinker and, by extension, to the final bioconjugate. Its primary functions are to enhance solubility, improve stability by reducing aggregation, modulate pharmacokinetics, and in some cases, influence binding affinity and overall efficacy.

Enhancing Solubility and Reducing Aggregation

Many potent cytotoxic payloads used in ADCs and the small molecule components of PROTACs are inherently hydrophobic. This hydrophobicity can lead to poor aqueous solubility and a high propensity for aggregation, posing significant challenges during manufacturing, formulation, and in vivo administration. The hydrophilic nature of the PEG4 spacer acts as a solubilizing agent, effectively mitigating these issues. By creating a hydration shell around the hydrophobic components, the PEG4 spacer increases the overall water solubility of the conjugate and sterically hinders non-specific hydrophobic interactions that lead to aggregation.

Modulating Pharmacokinetics and Immunogenicity

The pharmacokinetic (PK) profile of a bioconjugate is a critical determinant of its therapeutic window. The inclusion of a PEG4 spacer can influence the PK properties in several ways. The hydrophilic nature of PEG can reduce non-specific binding to plasma proteins and cell surfaces, leading to a longer circulation half-life and improved tumor accumulation. Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins. While short PEG chains like PEG4 have a less pronounced effect than larger PEG polymers, they can still contribute to shielding the bioconjugate from the host immune system, potentially reducing the risk of anti-drug antibody (ADA) formation.

Optimizing Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker length and composition are critical for the efficient formation of a productive ternary complex between the target protein and the E3 ligase. The flexibility and optimal length provided by a PEG4 spacer can facilitate the necessary protein-protein interactions for ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an overly long linker might not effectively bring the two proteins into proximity.

Quantitative Data on the Impact of PEG4 Spacers

While the qualitative benefits of PEGylation are well-documented, quantitative data provides a clearer understanding of the impact of PEG4 spacers. The following tables summarize representative data from the literature, comparing key properties of bioconjugates with and without PEG spacers. It is important to note that the specific impact of a PEG4 spacer can vary depending on the antibody, payload, and overall construct design.

Table 1: Impact of PEG Spacer Length on PROTAC-Mediated Protein Degradation

| Target Protein | PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor α (ERα) | 16-atom (non-PEG) | >1000 | <20 | [1] |

| ERα | PEG4 (15 atoms) | ~100 | ~80 | [1] |

| ERα | PEG6 (21 atoms) | ~500 | ~60 | [1] |

| TANK-binding kinase 1 (TBK1) | 5-atom (non-PEG) | >1000 | <10 | [1] |

| TBK1 | PEG4 (15 atoms) | ~50 | ~90 | [1] |

| TBK1 | PEG8 (27 atoms) | ~200 | ~70 | [1] |

| Cyclin-dependent kinase 9 (CDK9) | 12-atom (non-PEG) | ~250 | ~50 | [1] |

| CDK9 | PEG4 (15 atoms) | ~25 | >95 | [1] |

| CDK9 | PEG5 (18 atoms) | ~100 | ~80 | [1] |

Note: Data is illustrative and compiled from a comparative study. Absolute values are context-dependent.

Table 2: Influence of PEG Spacer on ADC Aggregation

| ADC Construct | Linker Type | DAR | Aggregation (%) after 7 days at 37°C | Reference |

| Trastuzumab-MMAE | SMCC (non-PEG) | 4 | 15.2 | [2] |

| Trastuzumab-MMAE | SMCC-PEG4 | 4 | 5.8 | [2] |

| Trastuzumab-Deruxtecan | mc-GGFG (non-PEG) | 8 | ~18 | [2] |

| Trastuzumab-AMDCPT | mp-PEG8-Val-Lys-Gly | 8 | ~6 | [2] |

Note: Data is compiled from various sources and intended for comparative illustration. "mc" denotes maleimidocaproyl, "mp" denotes maleimidopropanoyl.

Table 3: Effect of PEG Spacer Length on Binding Affinity and Pharmacokinetics of a Radiotracer

| Radiotracer | PEG Spacer | IC50 (nM) | Tumor Uptake (%ID/g at 4h) | Tumor-to-Kidney Ratio at 4h | Reference |

| [¹⁷⁷Lu]-BBN Antagonist | PEG2 | 3.1 ± 0.2 | 10.2 ± 1.5 | 4.5 | [3] |

| [¹⁷⁷Lu]-BBN Antagonist | PEG4 | 3.9 ± 0.3 | 12.5 ± 2.1 | 7.8 | [3] |

| [¹⁷⁷Lu]-BBN Antagonist | PEG6 | 5.4 ± 0.4 | 12.1 ± 1.8 | 9.7 | [3] |

| [¹⁷⁷Lu]-BBN Antagonist | PEG12 | 5.8 ± 0.3 | 8.9 ± 1.2 | 3.2 | [3] |

Note: Data from a study on bombesin (B8815690) antagonists. %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of bioconjugates containing PEG4 spacers.

Protocol for Two-Step Protein Crosslinking using a Heterobifunctional PEG4 Linker (e.g., SM(PEG)4)

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug) using a Succinimidyl-Maleimide crosslinker with a PEG4 spacer.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

SM(PEG)4 crosslinker (e.g., from a commercial supplier)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Preparation of Protein-NH2:

-

Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.

-

-

Preparation of SM(PEG)4 Stock Solution:

-

Immediately before use, dissolve the SM(PEG)4 crosslinker in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

-

Activation of Protein-NH2 with SM(PEG)4:

-

Add a 10- to 20-fold molar excess of the SM(PEG)4 stock solution to the Protein-NH2 solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted SM(PEG)4 from the activated protein by using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to Molecule-SH:

-

Immediately add the sulfhydryl-containing Molecule-SH to the purified, maleimide-activated Protein-NH2. The molar ratio of Molecule-SH to Protein-NH2 should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction (Optional):

-

To stop the conjugation reaction, a quenching reagent such as L-cysteine can be added at a final concentration of 1-10 mM.

-

-

Purification and Characterization:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted Molecule-SH and other byproducts.

-

Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

-

Protocol for In Vitro Plasma Stability Assay of an ADC

This assay evaluates the stability of an ADC in plasma, monitoring for drug deconjugation over time.

Materials:

-

ADC construct

-

Human, mouse, or rat plasma (citrate- or heparin-anticoagulated)

-

Phosphate-Buffered Saline (PBS)

-

Incubator at 37°C

-

LC-MS/MS system

-

Protein A or G magnetic beads for immunocapture (optional)

-

Sample tubes

Procedure:

-

ADC Incubation:

-

Spike the ADC into pre-warmed plasma at a final concentration of 10-100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

-

Time-Point Sampling:

-

Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168 hours).

-

Immediately freeze the collected samples at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS:

-

Thaw the plasma samples.

-

For total antibody and intact ADC analysis: An immunocapture step using Protein A or G beads can be performed to isolate the antibody and ADC from plasma proteins. The captured material is then eluted for LC-MS analysis.

-

For free payload analysis: Perform a protein precipitation step (e.g., with acetonitrile) to separate the free drug from plasma proteins. Centrifuge and analyze the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples by LC-MS/MS to quantify the concentration of the intact ADC, total antibody, and/or the released payload at each time point.

-

-

Data Analysis:

Protocol for PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Multi-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding sample buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

-

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the role of the PEG4 spacer in key biological and chemical processes.

General Workflow for Antibody-Drug Conjugation

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

Mechanism of Action of a PROTAC

Caption: The mechanism of action of a PROTAC, highlighting ternary complex formation.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

Caption: The process of ADC internalization, trafficking, and payload release in a target tumor cell.

Conclusion

The PEG4 spacer is a small but powerful component in the design of modern crosslinkers for bioconjugation. Its ability to enhance solubility, reduce aggregation, and favorably modulate the pharmacokinetic properties of complex biologics like ADCs and PROTACs makes it an indispensable tool for drug developers. The quantitative data, while context-dependent, clearly demonstrates the positive impact of PEGylation on critical drug-like properties. The provided experimental protocols offer a starting point for researchers to characterize their own PEG4-containing bioconjugates. As the field of targeted therapeutics continues to evolve, the rational design of linkers, with a deep understanding of the role of components like the PEG4 spacer, will be paramount to the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

TFP vs. NHS Esters for Amine Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules is a cornerstone technique. Among the most utilized reagents for this purpose are N-hydroxysuccinimide (NHS) esters and the increasingly popular 2,3,5,6-tetrafluorophenyl (TFP) esters. Both react with primary amines to form stable amide bonds, yet they possess distinct chemical properties that influence their suitability for specific applications. This in-depth technical guide provides a comprehensive comparison of TFP and NHS esters, focusing on their reaction chemistry, stability, and practical application in research and drug development.

Introduction to Amine-Reactive Esters

The conjugation of molecules to primary amines, predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, is a fundamental strategy for labeling proteins with fluorophores, attaching polyethylene (B3416737) glycol (PEG) chains, creating antibody-drug conjugates (ADCs), and immobilizing proteins onto surfaces. The success of these applications hinges on the efficiency and specificity of the chemical reaction, as well as the stability of the resulting conjugate.

N-hydroxysuccinimide (NHS) esters have long been the gold standard for amine acylation due to their high reactivity and the commercial availability of a vast array of NHS-activated reagents.[1][2]

Tetrafluorophenyl (TFP) esters have emerged as a compelling alternative, offering significant advantages in terms of stability, particularly in aqueous environments.[3][4] The electron-withdrawing fluorine atoms on the phenyl ring make the ester highly reactive towards nucleophilic attack by primary amines while also rendering it more resistant to hydrolysis.[5]

Chemical Principles and Reaction Mechanisms

Both TFP and NHS esters react with unprotonated primary amines via a nucleophilic acyl substitution mechanism to form a stable amide bond. The reaction releases either N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.

The key to a successful conjugation is to maximize the aminolysis reaction while minimizing the competing hydrolysis of the ester, which renders it inactive. The rates of both reactions are highly pH-dependent.

pH Dependence

The optimal pH for amine conjugation is a compromise. A higher pH increases the concentration of the nucleophilic deprotonated amine, accelerating the desired reaction. However, it also significantly increases the rate of hydrolysis of the ester.[6][7]

-

NHS Esters: The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5.[2][8] At pH values below 7, the reaction is often slow due to the protonation of primary amines. Above pH 8.5, the hydrolysis of the NHS ester becomes rapid, with a half-life that can drop to minutes.[4][7]

-

TFP Esters: TFP esters are more resistant to hydrolysis at basic pH compared to NHS esters.[3][4][5] This allows for efficient conjugation at a slightly higher pH range, often recommended up to pH 9.0, which can further increase the rate of the aminolysis reaction.[9][10]

Data Presentation: Quantitative Comparison

The primary advantage of TFP esters over NHS esters lies in their superior hydrolytic stability. This enhanced stability can lead to higher conjugation yields, especially in dilute protein solutions or during longer reaction times.

Hydrolytic Stability

The following table summarizes the hydrolysis rates of TFP and NHS esters at different pH values. The data clearly demonstrates the increased stability of TFP esters, particularly at pH 8.0 and above.

| Ester Type | pH | Temperature (°C) | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (min) |

| NHS Ester | 7.0 | Room Temp | 5.4 x 10⁻⁵ | 214 |

| 8.0 | Room Temp | 3.8 x 10⁻⁴ | 30 | |

| 10.0 | Room Temp | 3.0 x 10⁻³ | 3.9 | |

| TFP Ester | 7.0 | Room Temp | 2.8 x 10⁻⁵ | 412 |

| 8.0 | Room Temp | 1.3 x 10⁻⁴ | 89 | |

| 10.0 | Room Temp | 3.2 x 10⁻⁴ | 36 | |

| Data adapted from a study on ester-terminated self-assembled monolayers.[1][11] |

Aminolysis vs. Hydrolysis

Experimental Protocols

Below are detailed, side-by-side protocols for a typical protein labeling experiment using TFP and NHS esters. These protocols are intended as a starting point and may require optimization for specific proteins and labels.

Materials

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

TFP or NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer:

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Experimental Workflow

Detailed Methodologies

Step 1: Protein Preparation

-

Dissolve or dialyze the protein into the appropriate amine-free reaction buffer. Ensure the protein concentration is between 1-10 mg/mL.[6][12]

-

The buffer must be free of primary amines, such as Tris or glycine, which will compete with the protein for reaction with the ester.[2]

Step 2: Ester Solution Preparation

-

Allow the vial of the TFP or NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][12]

Step 3: Conjugation Reaction

-

While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved ester. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[12][13] Reactions with TFP esters can often be performed for shorter times due to the higher optimal pH.[9]

Step 4: Quenching and Purification

-

(Optional) Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted ester.

-

Remove unreacted ester and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[12]

Step 5: Characterization

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

-

Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Applications in Drug Development and Research

The choice between TFP and NHS esters can have significant implications in various applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor antigen.[14][15] The linker chemistry is critical for the stability and efficacy of the ADC. The enhanced stability of the amide bond formed and the higher potential conjugation efficiency make TFP esters an attractive option for the development of robust and reproducible ADCs.[11]

Fluorescent Labeling for Signaling Pathway Studies

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways.[16] For example, Förster Resonance Energy Transfer (FRET) biosensors can be created by labeling proteins with donor and acceptor fluorophores to monitor protein-protein interactions or conformational changes in real-time. The choice of conjugation chemistry can impact the functionality of the labeled protein. The higher stability of TFP esters can be advantageous when longer reaction times are needed for labeling sensitive proteins, ensuring minimal degradation of the reactive dye.

A common application is the study of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as the ERK signaling cascade. A FRET-based biosensor for ERK activity can be constructed by labeling a substrate peptide and a phospho-binding domain with a FRET pair. Upon phosphorylation by ERK, a conformational change brings the fluorophores into proximity, resulting in a FRET signal.[6][12][17]

Conclusion

Both TFP and NHS esters are powerful tools for amine conjugation. NHS esters are a well-established and widely used option with a vast array of commercially available reagents. However, their susceptibility to hydrolysis, particularly at the optimal pH for amine reactivity, can be a significant drawback.

TFP esters offer a clear advantage in terms of hydrolytic stability, allowing for more efficient and reproducible conjugations, especially under conditions that are challenging for NHS esters, such as dilute protein solutions or longer reaction times. This enhanced stability makes TFP esters a superior choice for applications where high yields and batch-to-batch consistency are critical, such as in the development of therapeutic bioconjugates. As the demand for more robust and reliable bioconjugation methods grows, TFP esters are poised to become an increasingly important tool in the arsenal (B13267) of researchers and drug developers.

References

- 1. Discovery of A Novel EGFR-Targeting Antibody-Drug Conjugate, SHR-A1307, for the Treatment of Solid Tumors Resistant or Refractory to Anti-EGFR Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Frontiers | A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer [frontiersin.org]

- 10. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 11. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the inference of ERK signaling dynamics from protein biosensor measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]

- 16. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, applications, and experimental considerations for the trifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester. This reagent is a valuable tool in bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Chemical Characteristics

This compound is a unique heterobifunctional crosslinker built on a lysine (B10760008) core. This structure provides two maleimide (B117702) groups and one 2,3,5,6-tetrafluorophenyl (TFP) ester, offering selective reactivity towards thiol and amine functionalities, respectively. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the molecule and the resulting conjugates in aqueous environments.[1][2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 843.77 g/mol | [4][5] |

| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [1][4] |

| Purity | > 98% | [1][4] |

| CAS Number | 1426164-53-5 | [1][4] |

| Appearance | White to off-white solid | [] |

| Storage Conditions | -20°C, protect from light. | [1][] |

| Shipping Conditions | Ambient Temperature | [1] |

Solubility and Stability

The presence of the PEG4 linker significantly increases the water solubility of this crosslinker.[1][7] For practical use, it is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methylene (B1212753) chloride, acetonitrile, and dimethylacetamide (DMAC).[4][5] Stock solutions can be prepared in dry solvents and stored for several days at -20°C or -80°C for longer-term storage (up to 6 months at -80°C).[5][] It is important to note that the compound is hygroscopic and should be handled in a moisture-free environment to prevent hydrolysis of the reactive esters.[5] The TFP ester is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[1][3][4]

Reactive Groups and Specificity

This compound possesses two types of reactive moieties, allowing for sequential or orthogonal conjugation strategies.

-

Maleimide Groups: The two maleimide groups react specifically with thiol (sulfhydryl) groups to form stable thioether bonds.[1] This reaction is most efficient in the pH range of 6.5 to 7.5.[1][5] Above pH 7.5, the maleimide groups can lose their specificity and may react with primary amines.[4][5]

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive group that couples with primary and secondary amines to form stable amide bonds.[4] This reaction is optimal at a pH of 7.5 to 8.0.[4][5][8] TFP esters exhibit greater hydrolytic stability and higher reactivity with amines compared to the more common NHS esters.[4][5]

Applications in Bioconjugation

The unique trifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications.

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker can be used to attach two drug molecules to an antibody.[2][9] The TFP ester can react with lysine residues on the antibody, while the two maleimide groups can react with thiol-containing payloads.

-

Protein Crosslinking and Dimerization: The linker can be used to crosslink two different thiol-containing proteins or to dimerize peptides or small molecules that possess a free thiol group.[2][4]

-

Immobilization of Biomolecules: Antibodies or other proteins can be immobilized on amine-functionalized surfaces via the TFP ester, leaving the maleimide groups available for capturing thiol-containing molecules.[4][8]

-

PROTAC Development: It serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][10]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from general procedures for similar crosslinkers and should be optimized for specific applications.

General Procedure for Antibody-Payload Conjugation (ADC Preparation)

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

This compound

-

Thiol-containing payload (drug molecule)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

-

Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Reaction with Antibody (Amine Coupling):

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

-

Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Crosslinker: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove unreacted crosslinker.

-

Reaction with Thiol-Payload (Thiol Coupling):

-

Dissolve the thiol-containing payload in DMSO.

-

Add a 2-5 fold molar excess of the payload solution to the purified antibody-linker conjugate.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10 mM cysteine or N-acetylcysteine and incubating for 30 minutes.

-

Purification: Purify the final ADC conjugate using size-exclusion chromatography to remove excess payload and other small molecules.

Dimerization of a Thiol-Containing Peptide

This protocol outlines the dimerization of a peptide with a single free thiol group.

Materials:

-

Thiol-containing peptide

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0

-

DMSO

-

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

-

Peptide and Crosslinker Preparation:

-

Dissolve the peptide in the Reaction Buffer.

-

Prepare a fresh stock solution of this compound in DMSO.

-

-

Conjugation Reaction:

-

Add the crosslinker solution to the peptide solution at a molar ratio of 1:2.2 (crosslinker:peptide) to ensure complete dimerization.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification: Purify the dimerized peptide using reverse-phase HPLC.

Visualizations

The following diagrams illustrate the logical workflows and chemical reactions described in this guide.

Caption: A flowchart illustrating the two-step process for synthesizing an Antibody-Drug Conjugate.

Caption: A diagram showing the orthogonal reaction chemistries of the crosslinker.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. furthlab.xyz [furthlab.xyz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Bis-Mal-Lysine-PEG4-TFP Ester

This technical guide provides a comprehensive overview of the solubility and stability of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker. Designed for researchers, scientists, and drug development professionals, this document outlines the key chemical properties, experimental protocols for solubility and stability assessment, and visual representations of its structure and reaction pathways.

Introduction